Genkwanin

Rheumatoid Arthritis Immunopharmacology Inflammation

Genkwanin (Apigenin 7-methyl ether) is the most effective anti-rheumatoid arthritis flavonoid identified via PCA-driven comparison among four Daphne genkwa flavonoids, outperforming both luteolin and apigenin. It serves dual roles as a well-characterized CYP1B1-specific prodrug substrate for tumor-selective bioconversion studies in breast cancer, and as a validated tool for dissecting the miR-101/MKP-1/MAPK inflammatory signaling axis. With extremely low oral bioavailability (1.1%), it is the ideal model compound for benchmarking SNEDDS and nanosuspension delivery technologies. Substituting demethylated analogs yields different experimental outcomes.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 437-64-9
Cat. No. B190353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenkwanin
CAS437-64-9
Synonyms5,4'-dihydroxy-7-methoxy-flavone
5,4'-dihydroxy-7-methoxyflavone
gengkwanin
genkwanin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
InChIKeyJPMYFOBNRRGFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Genkwanin (CAS 437-64-9) for Anti-Inflammatory and Anticancer Research: A Methoxyflavone with Quantifiable Differentiation


Genkwanin (Apigenin 7-methyl ether; Puddumetin) is a non-glycosylated methoxyflavone [1] isolated from medicinal plants including Daphne genkwa, Rosmarinus officinalis, and Salvia officinalis [2]. It belongs to the flavone subclass of flavonoids and is structurally characterized by a 4′-hydroxy, 5-hydroxy, 7-methoxy substitution pattern on the flavone backbone [1]. Genkwanin has been the subject of a comprehensive review consolidating its natural sources, pharmacokinetics, and multifaceted biological properties [2].

Why Genkwanin Cannot Be Substituted by Apigenin or Luteolin in Rheumatoid Arthritis and CYP1B1-Mediated Cancer Models


Genkwanin is the 7-methyl ether of apigenin, yet this single methylation fundamentally alters its pharmacological profile. In a head-to-head comparison of four flavonoids from Daphne genkwa, genkwanin was identified via principal component analysis as the most effective anti-rheumatoid arthritis (RA) component, outperforming luteolin and apigenin in the same assay system [1]. Furthermore, genkwanin serves as a specific substrate for CYP1B1-mediated bioconversion to apigenin in breast cancer cells, a metabolic pathway that enhances its antiproliferative activity and is not shared by all flavones [2]. Substituting genkwanin with demethylated analogs such as apigenin or luteolin would therefore yield different experimental outcomes in these defined contexts.

Genkwanin Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Superior Anti-Rheumatoid Arthritis Efficacy: Head-to-Head Comparison with Apigenin and Luteolin

In a direct head-to-head comparison of four flavonoid components from Daphne genkwa (genkwanin, hydroxygenkwanin, luteolin, and apigenin) using LPS-induced RAW 264.7 macrophages and ConA-induced T lymphocytes, principal component analysis (PCA) identified genkwanin as the most effective anti-RA component in vitro [1]. Genkwanin exerted its effect through down-regulating the NF-κB pathway (decreasing phosphorylation of IKK, IκB, and NF-κB) and inhibiting mRNA expression of iNOS, COX-2, and IL-6 [1].

Rheumatoid Arthritis Immunopharmacology Inflammation

CYP1B1-Mediated Prodrug Activation: Genkwanin as an Apigenin Precursor in Breast Cancer Cells

Genkwanin undergoes CYP1B1-mediated metabolism to apigenin in breast cancer cells, a bioconversion pathway that enhances its antiproliferative activity [1]. In MDA-MB-468 breast cancer cells, genkwanin inhibited proliferation at micromolar concentrations without affecting MCF-10A normal breast cell viability [1]. Cotreatment with the CYP1 inhibitor acacetin reversed the antiproliferative activity of genkwanin to 14 μM, confirming that CYP1-mediated metabolism is required for full activity [1]. In contrast, chrysin, baicalein, and scutellarein inhibited proliferation to a lesser extent [1].

Breast Cancer CYP1B1 Metabolism Prodrug Activation

NF-κB Pathway Inhibition: Quantified Suppression of Proinflammatory Mediators

In LPS-activated RAW 264.7 macrophages, genkwanin potently decreased proinflammatory mediators at both transcriptional and translational levels without cytotoxicity [1]. Genkwanin significantly suppressed p38- and JNK-mediated AP-1 signaling and increased MKP-1 expression posttranscriptionally [1]. Notably, genkwanin reduced supernatant TNF-α, IL-1β, and IL-6 levels in a concentration-dependent manner [1].

Inflammation NF-κB Signaling Macrophage Activation

Absolute Oral Bioavailability: 1.1% in Rats Establishes Baseline for Formulation Development

A validated LC-MS/MS method determined genkwanin's absolute oral bioavailability in rats to be approximately 1.1% [1]. Following oral administration (50 mg/kg), Cmax was 36.9 ± 9.4 ng/mL, Tmax was 3.83 ± 1.33 h, and AUC0-12h was 218 ± 40 ng·h/mL [1]. Intravenous administration (5 mg/kg) yielded Cmax of 1,755 ± 197 ng/mL and AUC0-12h of 2,349 ± 573 ng·h/mL [1]. This low absolute bioavailability is characteristic of many flavonoid aglycones but provides a quantifiable baseline for formulation improvement studies.

Pharmacokinetics Bioavailability Drug Delivery

Nanoformulation Bioavailability Enhancement: 353% Increase with SNEDDS

A self-nanoemulsifying drug delivery system (SNEDDS) formulation of genkwanin (GKA-SNEDDS) increased relative oral bioavailability by 353.28% compared to GKA suspension [1]. The optimized nanoemulsion formula (Maisine CC, Labrasol ALF, Transcutol HP; 20:60:20 w/w/w) achieved small mean droplet size, fast release properties, and enhanced solubility and permeability [1]. In an AOM/DSS-induced colitis-associated colorectal cancer (CAC) mouse model, GKA-SNEDDS significantly prevented weight loss, improved disease activity index, reduced histological scores, and inhibited colon tumor formation [1].

Nanomedicine Drug Delivery Colorectal Cancer

Nanosuspension Formulation: In Vivo Antitumor Efficacy Comparable to Paclitaxel

Genkwanin nanosuspensions (GKA-NSps) prepared with TPGS as stabilizer (particle size 183.1 ± 4.4 nm, PDI 0.16 ± 0.07, drug loading 49.36 ± 0.14%) achieved in vivo antitumor efficacy comparable to paclitaxel (PTX) injection [1]. In MCF-7 tumor-bearing nude mice, GKA-NSps (60 mg/kg, i.v.) produced 62.09% tumor inhibition, while PTX injection (8 mg/kg, i.v.) produced 61.27% inhibition [1]. The minimal lethal dose exceeded 320 mg/kg, indicating a favorable safety margin [1]. GKA-NSps displayed sustained drug release and stronger in vitro cytotoxicity against 4T1, MCF-7, MDA-MB-453, HeLa, HepG2, BT474, and A549 cells than free GKA [1].

Breast Cancer Nanosuspension Antitumor Therapy

Optimal Research Applications for Genkwanin Based on Verified Quantitative Evidence


Rheumatoid Arthritis Drug Discovery: NF-κB Pathway Inhibitor Screening

Genkwanin is the optimal reference compound for anti-RA flavonoid screening based on its identification as the most effective component among four flavonoids from Daphne genkwa in a PCA-driven head-to-head comparison [1]. Researchers can use genkwanin as a positive control or lead scaffold when evaluating novel NF-κB pathway inhibitors targeting IKK/IκB/NF-κB phosphorylation [1]. The compound's dual activity against inflammatory mediator expression (iNOS, COX-2, IL-6) and FLS proliferation makes it particularly suitable for in vitro RA models using human FLSs or LPS-stimulated macrophages [1].

CYP1B1 Prodrug Activation Studies in Breast Cancer Models

Genkwanin serves as a well-characterized substrate for investigating CYP1B1-mediated prodrug activation in breast cancer [2]. Because CYP1B1 is overexpressed in many breast tumors, genkwanin can be employed as a model compound to study tumor-selective bioconversion of methoxyflavones to more active metabolites (apigenin) [2]. The availability of quantitative data on antiproliferative activity reversal by the CYP1 inhibitor acacetin (to 14 μM) provides a validated experimental framework for screening novel CYP1B1 substrates or inhibitors [2].

Nanomedicine Formulation Development for Poorly Soluble Flavonoids

Genkwanin's extremely low absolute oral bioavailability (1.1%) [3] makes it an ideal model compound for developing and benchmarking solubility-enhancement technologies for flavonoid aglycones. Two validated formulation strategies are available: SNEDDS, which achieved a 353.28% relative bioavailability increase [4], and nanosuspensions (GKA-NSps), which achieved in vivo antitumor efficacy comparable to paclitaxel (62.09% vs. 61.27%) [5]. Researchers can use these established protocols as starting points for developing delivery systems for genkwanin or structurally related methoxyflavones.

Anti-Inflammatory Mechanism Studies: miR-101/MKP-1/MAPK Pathway

Genkwanin offers a unique tool for dissecting the miR-101/MKP-1/MAPK regulatory axis in inflammatory signaling [6]. Unlike many flavonoids that act primarily through direct NF-κB inhibition, genkwanin exerts its anti-inflammatory effects largely through reducing miR-101 production and increasing MKP-1 expression at the posttranscriptional level [6]. This mechanism has been validated using miR-101-deficient and miR-101-abundant cell models, providing researchers with a reproducible experimental system for studying microRNA-mediated regulation of inflammation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genkwanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.